C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride
CAS No.: 1185299-87-9
Cat. No.: VC2652526
Molecular Formula: C5H11Cl2N3
Molecular Weight: 184.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185299-87-9 |
|---|---|
| Molecular Formula | C5H11Cl2N3 |
| Molecular Weight | 184.06 g/mol |
| IUPAC Name | (2-methylpyrazol-3-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C5H9N3.2ClH/c1-8-5(4-6)2-3-7-8;;/h2-3H,4,6H2,1H3;2*1H |
| Standard InChI Key | IBVDXCPXZDTYHJ-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)CN.Cl.Cl |
| Canonical SMILES | CN1C(=CC=N1)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Identification
C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride is identified by several standardized chemical identifiers that allow for precise recognition across chemical databases and literature:
| Identifier Type | Value |
|---|---|
| CAS Number | 1185299-87-9 |
| Molecular Formula | C5H11Cl2N3 |
| Molecular Weight | 184.06 g/mol |
| IUPAC Name | (2-methylpyrazol-3-yl)methanamine;dihydrochloride |
| PubChem Compound ID | 46735537 |
The compound features a basic pyrazole ring structure with specific substitution patterns that define its chemical identity. The pyrazole core consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a methyl group attached to one nitrogen position and a methylamine group at the 3-position of the ring .
Chemical Structure Representation
The chemical structure of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride can be represented using various notation systems that provide unique structural fingerprints:
| Notation System | Structural Representation |
|---|---|
| Standard InChI | InChI=1S/C5H9N3.2ClH/c1-8-5(4-6)2-3-7-8;;/h2-3H,4,6H2,1H3;2*1H |
| Standard InChIKey | IBVDXCPXZDTYHJ-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)CN.Cl.Cl |
| Canonical SMILES | CN1C(=CC=N1)CN.Cl.Cl |
These notations provide standardized representations of the compound's structure, facilitating computational analysis and database searches. The structure consists of a pyrazole core with specific functional groups that contribute to its chemical properties and potential applications.
Alternative Nomenclature
The compound is known by several alternative names in scientific literature and chemical databases:
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(1-Methyl-1H-pyrazol-5-yl)methanamine dihydrochloride
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(2-methylpyrazol-3-yl)methanamine dihydrochloride
These alternative names reflect different numbering systems and perspectives on the pyrazole ring structure, but they all refer to the same chemical entity. The variation in nomenclature arises from different chemical naming conventions and positional numbering systems applied to the heterocyclic ring.
Physical and Chemical Properties
General Physical Properties
C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride possesses distinct physical properties that influence its behavior in laboratory settings and applications:
| Property | Value/Description |
|---|---|
| Molecular Weight | 184.06 g/mol |
| Physical State | Solid (at standard temperature and pressure) |
| Solubility | Expected high water solubility (typical of hydrochloride salts) |
As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, making it suitable for aqueous applications in biochemical research. The presence of two chloride counter-ions influences its physical properties, including its melting point, solubility profile, and crystalline structure.
Chemical Reactivity
The chemical reactivity of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride is determined by its functional groups and structural features:
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The primary amine group (-CH2NH2) serves as a reactive site for various chemical transformations, including nucleophilic substitution reactions, acylation, and amide formation.
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The pyrazole ring contributes aromatic character and potential for π-stacking interactions.
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The dihydrochloride salt form provides enhanced stability but can participate in acid-base chemistry.
The presence of the reactive amine group makes this compound particularly valuable as an intermediate in organic synthesis pathways, allowing for the construction of more complex molecular structures. The pyrazole nucleus provides opportunities for further functionalization through various synthetic strategies.
Synthesis and Production
Purification Methods
Purification of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride typically employs standard techniques for small organic molecules, particularly those suited for amine-containing compounds and their salts:
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Recrystallization from appropriate solvent systems
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Column chromatography for separation of reaction mixtures
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Salt formation and subsequent crystallization to enhance purity
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Analytical quality control using HPLC and spectroscopic methods
These purification approaches would aim to achieve the high purity levels required for research applications, particularly in proteomics and biochemical studies where impurities could interfere with experimental results.
Applications and Research Significance
Research Applications
C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride has several significant applications in biochemical research:
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It serves as an intermediate in the synthesis of other compounds due to its reactive amine group, allowing for the construction of more complex molecules.
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The compound has applications in proteomics research, where pyrazole derivatives can be used as building blocks for the development of protein-targeting molecular probes.
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Its structural features make it potentially useful for the development of chemical tools for studying biological systems.
The compound belongs to the broader class of pyrazole derivatives, which have demonstrated utility in various research contexts including medicinal chemistry, materials science, and catalysis. Its specific structural features provide opportunities for diverse chemical transformations and applications.
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the structural arrangement of hydrogen and carbon atoms within the molecule.
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Infrared (IR) spectroscopy would identify key functional groups, including the amine, N-methyl, and pyrazole components.
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Mass spectrometry would confirm the molecular weight and fragmentation pattern characteristic of this compound.
These spectroscopic methods provide complementary information that, when combined, allows for unambiguous identification and structural characterization of the compound. The spectral data would be consistent with the reported chemical identifiers and structural representations.
Chromatographic Analysis
Chromatographic techniques play a crucial role in analyzing the purity and identity of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride:
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High-Performance Liquid Chromatography (HPLC) with appropriate detection methods can assess compound purity and detect potential impurities.
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Thin-Layer Chromatography (TLC) provides a rapid method for monitoring reactions and preliminary purity assessment.
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Gas Chromatography-Mass Spectrometry (GC-MS) might be applicable for analysis of derivatized forms of the compound.
These analytical methods are essential for quality control in the production and application of the compound, ensuring that research results are based on material of defined composition and purity.
Current Research Context and Future Directions
Related Compounds and Research
C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride belongs to a broader class of pyrazole derivatives that continue to attract research interest:
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Related compounds such as C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride share structural similarities but feature additional phenyl substitution .
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Various substituted pyrazoles have been investigated in the context of medicinal chemistry and drug development .
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The pyrazole scaffold appears in compounds being studied for potential anti-inflammatory, antimicrobial, and other biological activities.
The ongoing research interest in pyrazole chemistry suggests that compounds like C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride will continue to have relevance in chemical and biochemical research contexts.
Future Research Opportunities
Several promising research directions could further explore the properties and applications of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride:
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Detailed structure-activity relationship studies to determine potential biological activities
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Development of more efficient synthetic routes for the preparation of the compound and related derivatives
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Exploration of its utility as a building block for the construction of molecular probes for proteomics research
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Investigation of potential applications in chemical biology and medicinal chemistry
These research opportunities would build upon the existing knowledge about the compound and potentially expand its applications in various scientific fields.
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